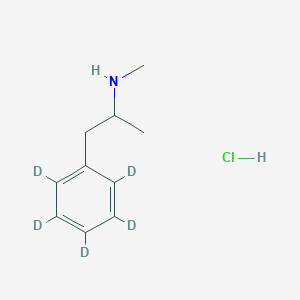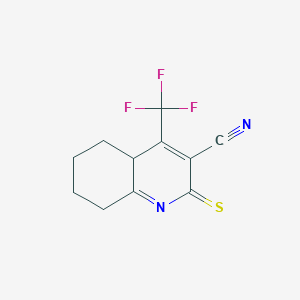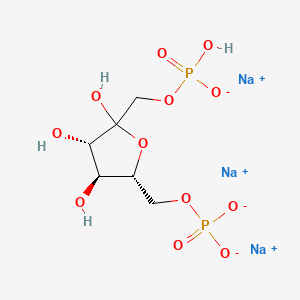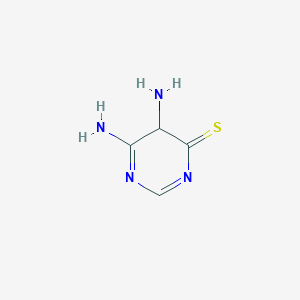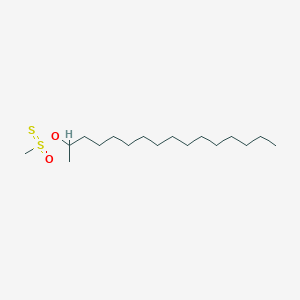![molecular formula C23H41ClN6O7S B12352695 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a phosphodiesterase type 5 (PDE5) inhibitor, which is used in the treatment of erectile dysfunction. Its structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride involves several steps:
Formation of the core structure: The imidazo[5,1-f][1,2,4]triazin-4-one core is synthesized through a series of cyclization reactions.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the piperazine ring: The piperazine ring is attached through nucleophilic substitution reactions.
Final modifications: The ethoxy and propyl groups are added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled reaction conditions and scalability.
Purification steps: Including crystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperazine groups.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides and nucleophiles like amines.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis or as intermediates in pharmaceutical production.
Aplicaciones Científicas De Investigación
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of erectile dysfunction due to its PDE5 inhibitory activity.
Industry: Employed in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The compound exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for its application in treating erectile dysfunction .
Comparación Con Compuestos Similares
Similar Compounds
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action.
Uniqueness
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride is unique due to its specific chemical structure, which provides a balance between potency, selectivity, and pharmacokinetic properties. Its trihydrate and hydrochloride forms enhance its solubility and stability, making it a valuable compound in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C23H41ClN6O7S |
|---|---|
Peso molecular |
581.1 g/mol |
Nombre IUPAC |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride |
InChI |
InChI=1S/C23H34N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15,22,26H,5-8,11-14H2,1-4H3,(H,25,30);1H;3*1H2 |
Clave InChI |
IWMSGGLTFIXPEO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)

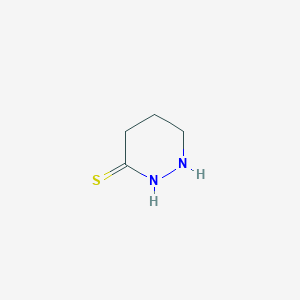
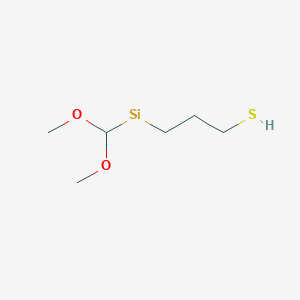
![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
